N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine
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Overview
Description
Valsartan is a medication widely used to treat high blood pressure (hypertension) and heart failure. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Valsartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby relaxing and widening the blood vessels. This helps to lower blood pressure and makes it easier for the heart to pump blood .
Preparation Methods
The synthesis of valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. One common method includes the formation of a tetrazole ring catalyzed by a Lewis acid. The overall yield of this process is approximately 54% . Another efficient synthesis method involves a Negishi coupling reaction, which uses organozinc compounds for better transmetalation activity . Industrial production methods often involve multiple steps, including reactions with L-valine methyl-ester hydrochloride, valeryl chloride, and sodium azide under specific conditions .
Chemical Reactions Analysis
Valsartan undergoes various chemical reactions, including:
Oxidation: Valsartan can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Valsartan can undergo substitution reactions, particularly involving the tetrazole ring. Common reagents used in these reactions include Lewis acids, organozinc compounds, and sodium azide.
Scientific Research Applications
Valsartan has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively studied for its effects on hypertension and heart failure. Research has shown that valsartan can improve cardiac function, reduce afterload, and prevent ventricular hypertrophy and remodeling . Additionally, valsartan is used in combination therapies, such as with sacubitril, to enhance its therapeutic effects . It is also studied for its potential benefits in treating diabetic kidney disease and other cardiovascular conditions .
Mechanism of Action
Valsartan works by blocking the angiotensin II type 1 (AT1) receptors, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, decreased cardiac activity, and increased sodium excretion. By inhibiting the renin-angiotensin-aldosterone system (RAAS), valsartan helps to manage hypertension, heart failure, and other cardiovascular diseases .
Comparison with Similar Compounds
Valsartan is often compared with other ARBs such as losartan, telmisartan, and olmesartan. While all these compounds work by blocking the AT1 receptors, valsartan is unique in its specific binding affinity and pharmacokinetic properties. For instance, telmisartan has a longer half-life compared to valsartan, making it suitable for once-daily dosing . Losartan, on the other hand, is known for its active metabolite, which also contributes to its antihypertensive effects . Other similar compounds include candesartan and irbesartan, each with its own unique pharmacological profile .
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[3-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-13-21(30)29(22(16(2)3)24(31)32)15-17-9-8-10-18(14-17)19-11-6-7-12-20(19)23-25-27-28-26-23/h6-12,14,16,22H,4-5,13,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 |
InChI Key |
LRPQGDUOPBRUDL-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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